Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle . It may be used in the preparation of compounds with potent fungicidal activity .
Synthesis Analysis
The successful synthesis of novel hydrazide–hydrazones was confirmed by elemental analysis and the FT-IR, 1 H NMR, and 13 C NMR spectra .Molecular Structure Analysis
The molecular formula of Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is C6H8N2O2S . The structure of the synthesized compound was confirmed using IR, 1 H NMR, C, H, N analysis, and LCMS .Chemical Reactions Analysis
The docking study proved strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound (-5.19 to -8.99 KJ/mol) .Physical And Chemical Properties Analysis
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has a density of 1.265 g/cm³ at 25 °C, a boiling point of 117°C to 118°C (15mmHg), and a refractive index of 1.504 .Scientific Research Applications
Antimicrobial Activity
Compounds derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown significant antimicrobial activity. The synthesis of novel compounds aims to obtain substances with potent antimicrobial properties. For instance, hydrazide–hydrazone derivatives have been synthesized with satisfactory reaction efficiency and demonstrated considerable antibacterial activity against specific bacterial strains .
Antidiabetic Drug Synthesis
The thiadiazole scaffold is an important building block in the synthesis of antidiabetic drugs like glimepiride. A practical and scalable synthesis involving this scaffold has been accomplished, highlighting its significance in pharmaceutical manufacturing .
Anticancer Therapeutics
Thiadiazole derivatives are being explored as anticancer agents due to their versatility in medicinal chemistry. Despite progress in understanding cancer pathogenesis, there is a continuous need for novel and more effective anticancer therapeutics, and thiadiazole ring-containing compounds are at the forefront of this research .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-[(4-methylthiadiazole-5-carbonyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S2/c1-3-28-19(27)14-12-9-29-17(20-16(25)15-10(2)21-23-30-15)13(12)18(26)24(22-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHUFXSLGRVSQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(N=NS3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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